N-[(1-methylimidazol-2-yl)methyl]-1,1-dioxo-2,3-dihydro-1-benzothiophen-6-amine
Description
N-[(1-methylimidazol-2-yl)methyl]-1,1-dioxo-2,3-dihydro-1-benzothiophen-6-amine is a complex organic compound that features a unique combination of a benzothiophene ring and an imidazole moiety
Properties
IUPAC Name |
N-[(1-methylimidazol-2-yl)methyl]-1,1-dioxo-2,3-dihydro-1-benzothiophen-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-16-6-5-14-13(16)9-15-11-3-2-10-4-7-19(17,18)12(10)8-11/h2-3,5-6,8,15H,4,7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKOFIKOCTOUTIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CNC2=CC3=C(CCS3(=O)=O)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-methylimidazol-2-yl)methyl]-1,1-dioxo-2,3-dihydro-1-benzothiophen-6-amine typically involves multiple steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-bromo-1-(methylthio)benzene and a base like sodium hydride.
Introduction of the Imidazole Moiety: The imidazole ring is introduced via a nucleophilic substitution reaction. This can be achieved by reacting the benzothiophene derivative with 1-methylimidazole in the presence of a suitable catalyst.
Oxidation: The final step involves the oxidation of the sulfur atom in the benzothiophene ring to form the sulfone group. This can be accomplished using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring or the benzothiophene core, potentially altering the electronic properties of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Functionalized imidazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[(1-methylimidazol-2-yl)methyl]-1,1-dioxo-2,3-dihydro-1-benzothiophen-6-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel catalysts.
Biology
In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its ability to mimic certain biological molecules. It may also serve as a probe in biochemical assays.
Medicine
Medically, this compound holds potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry
In industry, this compound can be utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which N-[(1-methylimidazol-2-yl)methyl]-1,1-dioxo-2,3-dihydro-1-benzothiophen-6-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, while the benzothiophene core can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or alter the signaling pathways within cells.
Comparison with Similar Compounds
Similar Compounds
1-Methylimidazole: Shares the imidazole ring but lacks the benzothiophene core.
Benzothiophene: Contains the benzothiophene core but lacks the imidazole ring.
Cimetidine: Contains an imidazole ring and is used as an H2 receptor antagonist.
Uniqueness
N-[(1-methylimidazol-2-yl)methyl]-1,1-dioxo-2,3-dihydro-1-benzothiophen-6-amine is unique due to its combination of a benzothiophene core and an imidazole ring, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interactions compared to its individual components.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
